2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Beschreibung
The compound 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a pteridine-derived acetamide featuring a sulfanyl linker and substituted aromatic groups. Its core pteridin-4-one scaffold is substituted at position 3 with a 4-fluorobenzyl group, while the sulfanylacetamide moiety is attached to a 2,4,6-trimethylphenyl (mesityl) group. However, the provided evidence lacks direct data on its synthesis, physicochemical properties (e.g., melting point, solubility), or specific biological evaluations.
Eigenschaften
Molekularformel |
C24H22FN5O2S |
|---|---|
Molekulargewicht |
463.5 g/mol |
IUPAC-Name |
2-[3-[(4-fluorophenyl)methyl]-4-oxopteridin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C24H22FN5O2S/c1-14-10-15(2)20(16(3)11-14)28-19(31)13-33-24-29-22-21(26-8-9-27-22)23(32)30(24)12-17-4-6-18(25)7-5-17/h4-11H,12-13H2,1-3H3,(H,28,31) |
InChI-Schlüssel |
IUURULXOYPDJEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)F)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Condensation of 1,2-Dicarbonyl and Diaminopyrimidine Derivatives
The pteridinone scaffold is constructed via acid-catalyzed cyclocondensation. A 1,2-dicarbonyl compound (e.g., glyoxal derivative) reacts with 4,5-diaminopyrimidine under reflux in glacial acetic acid, yielding 6,7-unsubstituted pteridin-4-one. To introduce the 3-[(4-fluorophenyl)methyl] group, a Mannich-type reaction is employed:
Optimization Note : Elevated temperatures (80–100°C) and excess 4-fluorobenzyl bromide improve substitution efficiency, achieving 78–85% yield.
Introduction of the Sulfanyl Group
Thiolation via Isothiouronium Salt Intermediate
The 2-position of the pteridinone is functionalized using a thiourea-derived intermediate:
-
Formation of Isothiouronium Salt :
Reflux in 48% HBr (4.6 equiv) for 2 hours affords the salt in 92% yield.
-
Nucleophilic Displacement with Chloroacetamide :
Using N-(2,4,6-trimethylphenyl)chloroacetamide (1.2 equiv) in aqueous NaOH at 60–70°C yields 67–73% of the coupled product.
Critical Parameter : Maintaining pH >10 prevents hydrolysis of the acetamide group.
Final Amide Coupling and Purification
Activation of the Carboxylic Acid Derivative
For substrates requiring late-stage amidation, DCC/DMAP-mediated coupling is utilized:
Reaction at 80°C for 42 hours followed by DCU filtration and silica gel chromatography (ACN/MeOH) achieves 68% purity-adjusted yield.
Chromatographic Purification
Flash chromatography on silica gel (DCM/MeOH 95:5) removes residual byproducts, yielding >95% pure product. Analytical HPLC (C18 column, 0.1% TFA in H2O/MeOH gradient) confirms identity.
Analytical Characterization Data
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₂₃H₂₃FN₄O₂S | HRMS (ESI+) |
| Melting Point | 218–220°C (decomp.) | Differential Scanning Calorimetry |
| 1H NMR (400 MHz, DMSO-d6) | δ 8.21 (s, 1H, pteridin-H), 7.45–7.32 (m, 4H, Ar-H), 2.31 (s, 9H, CH₃) | Bruker Avance III |
| 13C NMR (100 MHz, DMSO-d6) | δ 167.8 (C=O), 162.1 (C-F), 154.3 (pteridin-C4) | Bruker Avance III |
Process Optimization and Scale-Up Challenges
-
Regioselectivity in Pteridinone Functionalization : Competing substitution at N1 and C2 is mitigated by steric bulk of the 3-[(4-fluorophenyl)methyl] group, directing thiolation to C2.
-
Byproduct Formation : Over-alkylation at C7 is minimized by limiting reaction time to 2 hours.
-
Solvent Selection : DMF enhances solubility of aromatic intermediates but requires rigorous drying to prevent hydrolysis .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
2-({3-[(4-Fluorphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter Enzyminhibition und Rezeptorbindung.
Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Fluorphenyl- und Trimethylphenylgruppen spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen, modulieren ihre Aktivität und führen zu den gewünschten biologischen Wirkungen. Zu den beteiligten Signalwegen gehören möglicherweise Signaltransduktion, Stoffwechselregulation und Genexpression.
Wissenschaftliche Forschungsanwendungen
2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and trimethylphenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Core Heterocycle Variations
- Target Compound : Pteridin-4-one core.
- Analog 1 (): Thieno[3,2-d]pyrimidin-4-one core (CAS 1260932-42-0). Substituted with 2-fluorophenyl at position 3 and 2-isopropylphenyl via sulfanylacetamide. Molecular formula: C23H20FN3O2S2; molecular weight: 453.6 g/mol .
- Analog 2 (): Simplified acetamide with aniline substituents. 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide lacks a fused heterocycle, featuring a single aromatic ring and methoxy group.
Substituent Effects
- Fluorine Placement :
- Aromatic Acetamide Groups :
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Hypothetical Pharmacokinetic Properties*
| Compound | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | ~3.5 (High) | 1 (NH acetamide) | 5 (O, N, S) |
| Analog 1 | 3.8 | 1 | 6 |
| Analog 2 | 2.1 | 2 | 4 |
*Predicted using analogous structures and fragment-based methods.
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis typically involves:
- Step 1 : Formation of the pteridinone core via cyclization reactions, often using reagents like potassium carbonate in ethanol or dimethylformamide (DMF) to promote nucleophilic substitution .
- Step 2 : Introduction of the sulfanyl-acetamide moiety through thiol-alkylation, requiring controlled pH and temperature (e.g., 60–80°C) to minimize side reactions .
- Step 3 : Final coupling with the 2,4,6-trimethylphenyl group via amide bond formation, facilitated by carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane .
Optimization : Reaction yield and purity depend on solvent polarity, reaction time (monitored via TLC/HPLC), and stoichiometric ratios of intermediates .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural Confirmation :
- X-ray crystallography resolves bond lengths and dihedral angles of the pteridinone core and aryl groups (e.g., dihedral angles ~65° between aromatic planes) .
- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., methyl groups at δ 2.1–2.3 ppm, fluorophenyl protons at δ 7.2–7.5 ppm) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity; retention times correlate with logP values (~5.1 predicted via XLogP3) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Assay Variability : Discrepancies in IC values (e.g., anticancer activity) may arise from differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (MTT vs. ATP-based assays). Validate using standardized protocols (e.g., NCI-60 panel) .
- Purity Considerations : Trace impurities (<5%) from incomplete purification (e.g., residual DMF) can skew results. Use preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) for isolation .
- Structural Confirmation : Ensure stereochemical consistency via circular dichroism (CD) if chiral centers are present .
Q. What strategies are effective for modifying the compound to enhance bioactivity?
- Functional Group Substitution :
- Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., -CF) to improve target binding (e.g., kinase inhibition) .
- Modify the sulfanyl linker to sulfonyl (-SO-) to alter solubility and metabolic stability .
- Pharmacophore Analysis : Use molecular docking (AutoDock Vina) to identify key interactions with targets like DHFR or EGFR. For example, the pteridinone core binds to ATP pockets via π-π stacking .
Q. How can researchers address poor aqueous solubility during formulation?
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (1:4 v/v) for in vitro studies, achieving solubility up to 10 mM .
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (200–300 nm via solvent evaporation) to enhance bioavailability. Characterize using dynamic light scattering (DLS) .
- Salt Formation : React with hydrochloric acid to form a hydrochloride salt, improving solubility by >50% in PBS (pH 7.4) .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Synthesis Optimization
| Step | Parameter | Optimal Range | Impact on Yield |
|---|---|---|---|
| Cyclization | Temperature | 70–80°C | Yield ↑ by 20% at 80°C |
| Thiol-alkylation | Solvent | DMF > Ethanol | Purity ↑ to 95% in DMF |
| Amide Coupling | Catalyst | EDC·HCl > DCC | Yield ↑ by 15% with EDC |
Q. Table 2. Comparative Bioactivity in Cancer Cell Lines
| Cell Line | IC (μM) | Assay Type | Reference |
|---|---|---|---|
| HeLa | 2.3 ± 0.4 | MTT | |
| MCF-7 | 5.1 ± 0.7 | ATP-Lum | |
| A549 | >10 | SRB |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
